6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxy group at the 6th position and a methoxyphenyl group at the 5th position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The intermediate product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride. Finally, the oxidation step is carried out using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Formation of 6-oxo-5-(2-methoxyphenyl)nicotinic acid
Reduction: Formation of 6-hydroxy-5-(2-aminophenyl)nicotinic acid
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used
Scientific Research Applications
6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage and catalysis.
Biological Studies: It is used as a ligand in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: Lacks the 2-methoxyphenyl group, making it less hydrophobic and potentially less active in certain biological assays.
5-Bromo-3-methoxypicolinic acid: Contains a bromine atom, which can significantly alter its reactivity and biological activity.
2-Chloro-4-iodo-5-methylpyridine: Contains halogen atoms, which can enhance its electron-withdrawing properties and affect its chemical behavior.
Uniqueness
6-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxyphenyl group increases its hydrophobicity, potentially enhancing its ability to interact with biological membranes and proteins .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-14-12(10)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKKESPJOLCXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687128 |
Source
|
Record name | 5-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-08-3 |
Source
|
Record name | 5-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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